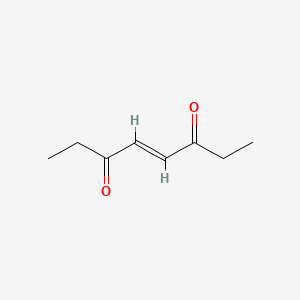![molecular formula C18H22N2O2 B3198649 N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide CAS No. 1016497-57-6](/img/structure/B3198649.png)
N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide
Descripción general
Descripción
N-[4-(Aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide, often referred to as AMPB, is a widely studied compound that has been used to advance scientific research in many areas. It is an organic compound that has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Research on compounds structurally related to N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide has focused on environmental occurrence, fate, and degradation pathways. Studies have identified synthetic phenolic antioxidants, akin to the chemical structure of the mentioned compound, present in various environmental matrices, including indoor dust and water bodies. These studies suggest a potential environmental impact due to widespread use in industrial applications. The degradation pathways of related compounds, such as acetaminophen by advanced oxidation processes, have been explored to mitigate environmental impact. These processes aim to understand the fate of such compounds and their transformation products in the environment, highlighting the need for efficient degradation methods to prevent ecological damage (Liu & Mabury, 2020; Qutob et al., 2022).
Bioactivity and Potential Therapeutic Applications
Investigations into similar compounds have revealed a range of bioactivities that could inform the therapeutic potential of N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide. For instance, studies on 2,4-di-tert-butylphenol and its analogs, which share some structural features, have uncovered significant bioactivities, including antimicrobial and antioxidant properties. These findings suggest that structurally related compounds may have untapped therapeutic potential in treating various diseases by leveraging their bioactive properties (Zhao et al., 2020).
Role in Environmental Pollution and Human Health
Research has also delved into the contribution of related chemical compounds to environmental pollution and their subsequent effects on human health. For example, certain plastics-related chemicals, which act as endocrine disruptors, have been studied for their impact on reproductive health. These studies highlight the broader context of chemical pollutants' effects, suggesting that understanding the environmental and health impacts of compounds like N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide is crucial (Lagos-Cabré & Moreno, 2012).
Sorption and Environmental Behavior
The sorption behavior of phenoxy herbicides, which shares a functional group similarity with the discussed compound, has been extensively reviewed, providing insights into how such compounds interact with soil and environmental components. Understanding the sorption dynamics is essential for assessing the environmental mobility and persistence of these chemicals, which can inform remediation strategies and environmental risk assessments (Werner et al., 2012).
Propiedades
IUPAC Name |
N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-14-4-10-17(11-5-14)22-12-2-3-18(21)20-16-8-6-15(13-19)7-9-16/h4-11H,2-3,12-13,19H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYAJJAWIPFPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-{3-[(dimethylamino)sulfonyl]benzoyl}-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B3198594.png)

![Benzamide, N-[2-(dimethylamino)-3-methylbutyl]-4-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl]-](/img/structure/B3198610.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-fluoro-](/img/structure/B3198615.png)
![3-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3198617.png)

![tert-butyl N-[2-amino-1-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B3198631.png)

